N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

SARS-CoV-2 Mpro Fragment-based drug discovery Ligand efficiency

N-(6-Chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide (CAS 1203374-28-0) is a synthetic small molecule (C17H11ClN2O2S, MW 342.8 g/mol) that combines a 6-chlorobenzothiazole moiety with a 3-oxo-2,3-dihydro-1H-indene-1-carboxamide scaffold. The compound is commercially available at research-grade purity (typically ≥95%) and belongs to a class of heterocyclic carboxamides under investigation for enzyme inhibition and antiviral applications.

Molecular Formula C17H11ClN2O2S
Molecular Weight 342.8
CAS No. 1203374-28-0
Cat. No. B2835482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
CAS1203374-28-0
Molecular FormulaC17H11ClN2O2S
Molecular Weight342.8
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
InChIInChI=1S/C17H11ClN2O2S/c18-9-5-6-13-15(7-9)23-17(19-13)20-16(22)12-8-14(21)11-4-2-1-3-10(11)12/h1-7,12H,8H2,(H,19,20,22)
InChIKeyAMGKLPYSEUAFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide (CAS 1203374-28-0): Structural Identity and Procurement-Grade Profile


N-(6-Chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide (CAS 1203374-28-0) is a synthetic small molecule (C17H11ClN2O2S, MW 342.8 g/mol) that combines a 6-chlorobenzothiazole moiety with a 3-oxo-2,3-dihydro-1H-indene-1-carboxamide scaffold [1]. The compound is commercially available at research-grade purity (typically ≥95%) and belongs to a class of heterocyclic carboxamides under investigation for enzyme inhibition and antiviral applications. Its structurally characterized analog, N-(5-chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide (PDB Ligand 5P9), has been co-crystallized with the SARS-CoV-2 main protease (Mpro), demonstrating that the indene-carboxamide core is a validated fragment-binding pharmacophore [2].

N-(6-Chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide: Why In-Class Generic Substitution Is Not Straightforward


Substituting N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide with a seemingly similar benzothiazole-carboxamide or indene-carboxamide congener can fundamentally alter target engagement, potency, and selectivity. A single-atom replacement—such as exchanging the 6-chlorobenzothiazole for a 5-chloropyridine ring, as seen in PDB fragment 5P9—removes the sulfur atom and the extended aromatic surface of the benzothiazole, which are critical for hydrophobic packing and π-stacking interactions in the target binding pocket [1]. Similarly, altering the 3-oxoindene portion to a saturated propanamide linker (e.g., KY 02111) eliminates the rigid, planar ketone-bearing scaffold, changing both the conformational landscape and hydrogen-bonding capacity . Even compounds sharing the identical molecular formula (C17H11ClN2O2S) can possess entirely different core structures and biological profiles; Tilomisole, a thiazolo[3,2-a]benzimidazole-acetic acid isomer, acts as an immunomodulator rather than a viral protease ligand [2]. These structural distinctions demand compound-specific procurement when experimental reproducibility and target-specific activity are required.

N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide: Quantitative Differentiation Evidence vs. Closest Analogs


PDB Fragment 5P9 (Chloropyridine) vs. 6-Chlorobenzothiazole Compound: Heterocycle Sulfur Drives Differential Ligand Efficiency in SARS-CoV-2 Mpro

In the SARS-CoV-2 Mpro fragment screen, the chloropyridine analog 5P9 (N-(5-chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide) yielded a co-crystal structure at 1.47 Å resolution, confirming engagement at the active site [1]. However, the 6-chlorobenzothiazole variant introduces a sulfur atom into the heterocycle, increasing molecular weight from 286.7 to 342.8 g/mol and adding a hydrophobic aromatic surface area of approximately +18 Ų accessible surface area (ASA) as estimated from structural modeling [2]. This sulfur-mediated hydrophobicity gain is predicted to enhance van der Waals packing in the S1′ subsite, a feature absent in the pyridine analog and critical for improving ligand efficiency (LE). The pyridine analog's binding is dominated by hydrogen-bonding interactions with the catalytic dyad, while the benzothiazole variant is expected to add substantial non-polar contacts, potentially improving affinity without increasing hydrogen-bond count—a hallmark of LE optimization [3].

SARS-CoV-2 Mpro Fragment-based drug discovery Ligand efficiency

KY 02111 vs. 6-Chlorobenzothiazole-Indene Carboxamide: Rigid Ketone Scaffold Differentiates Target Space from Flexible Propanamide Linker

KY 02111 (N-(6-chloro-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide) shares the 6-chlorobenzothiazole substructure with the target compound but replaces the 3-oxoindene moiety with a flexible 3-(3,4-dimethoxyphenyl)propanamide chain . This substitution eliminates the rigid, planar indanone core, reducing conformational restriction compared to the target compound's 3-oxo-2,3-dihydro-1H-indene scaffold. KY 02111 has been reported as a Wnt/β-catenin signaling modulator with an IC50 of approximately 1–10 μM in cellular assays [1], whereas the rigid indanone-carboxamide scaffold of the target compound is structurally analogous to fragments that engage viral protease active sites via a defined hydrogen-bonding pattern with the oxyanion hole [2]. The target compound's sp²-hybridized ketone at position 3 of the indane ring serves as a fixed hydrogen-bond acceptor with restricted rotational freedom (only 1 rotatable bond between the carboxamide and indane ring), compared to KY 02111's 5 rotatable bonds in the linker region.

Kinase inhibition Scaffold rigidity Selectivity profile

Tilomisole Isomerism: Identical Molecular Formula, Divergent Core Structure, and Distinct Biological Annotation

Both the target compound and Tilomisole share the molecular formula C17H11ClN2O2S (MW 342.8 g/mol), yet they are constitutional isomers with entirely different core scaffolds: the target compound features a 6-chlorobenzothiazole linked via a carboxamide to a 3-oxoindane, whereas Tilomisole is 3-(p-chlorophenyl)thiazolo[3,2-a]benzimidazole-2-acetic acid, containing a fused thiazolo-benzimidazole tricyclic system [1]. Tilomisole is annotated in the FDA Substance Registration System (UNII: 651G60U372) and has been investigated clinically as an immunomodulatory agent with reported effects on T-lymphocyte proliferation and delayed-type hypersensitivity in animal models [2]. In contrast, the target compound's indene-carboxamide scaffold has not been associated with immunomodulatory pathways but rather with viral protease fragment-binding activity based on structural homology to PDB fragment 5P9 [3]. The probability of analytical confusion during procurement is significant given the identical molecular formula and the fact that both compounds contain a chlorinated aromatic system, underscoring the necessity of verifying the InChI Key, not merely the molecular formula, when ordering.

Structural isomerism Immunomodulation Procurement integrity

6-Chloro vs. Non-Chlorinated Benzothiazole Analogs: Halogen Substituent Modulates logP and CYP450 Metabolic Stability

Within the benzothiazole class, the presence and position of chlorine substitution significantly influence physicochemical and metabolic properties. The target compound's 6-chloro substitution on the benzothiazole ring increases logP by approximately +0.7 to +0.9 log units compared to the unsubstituted benzothiazole analog (N-(benzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide), based on consensus logP predictions from XLogP3 and ALOGPS algorithms [1]. The 6-chloro position is also meta to the thiazole nitrogen and para to the sulfur, which sterically shields the metabolically labile positions of the benzothiazole from CYP450-mediated oxidation. In contrast, benzothiazole derivatives lacking the 6-chloro substituent exhibit higher intrinsic clearance in human liver microsome assays, with reported CLint values for unsubstituted 2-aminobenzothiazole scaffolds of 48–120 μL/min/mg protein [2]. The target compound's chlorine atom thus serves a dual function: increasing target-binding lipophilicity while potentially reducing first-pass metabolic vulnerability.

Lipophilicity Metabolic stability Halogen effects

N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide: Evidence-Backed Procurement Scenario Roadmap


Fragment-Based Lead Optimization Campaigns Targeting SARS-CoV-2 Mpro or Related Viral Cysteine Proteases

The target compound is the direct benzothiazole analog of the validated Mpro fragment 5P9. Researchers progressing from the chloropyridine hit (PDB 7P51) can procure this compound to exploit the additional sulfur-mediated hydrophobic contacts in the S1′ subsite, aiming to improve ligand efficiency beyond the pyridine baseline [1]. The compound's rigid indanone core maintains the critical hydrogen-bonding geometry observed in the 5P9 co-crystal structure while the 6-chlorobenzothiazole extension offers a vector for fragment growing toward the S2 pocket.

Chemical Biology Studies Requiring a Conformationally Restricted Benzothiazole Probe with Defined Hydrogen-Bonding Capacity

When flexible benzothiazole probes such as KY 02111 confound target identification due to polypharmacology arising from multiple accessible conformers, the target compound's single-rotatable-bond architecture provides a more constrained pharmacophore. This reduced conformational freedom minimizes off-target engagement ambiguity in cellular thermal shift assays (CETSA) or photoaffinity labeling experiments, facilitating cleaner target deconvolution .

Procurement Quality Control for Isomer-Sensitive Screening Collections

Because the target compound shares its molecular formula with the immunomodulator Tilomisole, it serves as a critical authenticity control for compound management groups. Laboratories maintaining annotated screening decks must confirm that the indene-carboxamide isomer (CAS 1203374-28-0), and not the thiazolo-benzimidazole isomer (CAS 58433-11-7), is present in antiviral screening subsets. Routine InChI Key verification at receipt prevents cross-contamination that could generate false-positive immunomodulatory annotations in antiviral screens [2].

Structure-Activity Relationship (SAR) Studies on Halogen Effects in Benzothiazole-Containing Inhibitors

The 6-chloro substituent on the target compound enables direct comparison with des-chloro, 6-fluoro, and 6-methyl benzothiazole analogs in systematic SAR explorations. The predicted ΔlogP of +0.9 versus the unsubstituted congener provides a quantifiable lipophilicity benchmark for correlating halogen-dependent potency shifts with physicochemical properties, particularly when optimizing for cellular permeability or reducing off-target membrane interactions [3].

Quote Request

Request a Quote for N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.